N-(4-chlorophenyl)-2-methylpentanamide

Description

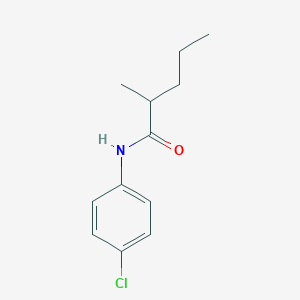

N-(4-Chlorophenyl)-2-methylpentanamide is an acylamide compound featuring a 4-chlorophenyl group attached to a 2-methylpentanamide backbone. The 4-chlorophenyl moiety is a common pharmacophore in bioactive molecules, influencing solubility, metabolic stability, and target binding .

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-methylpentanamide |

InChI |

InChI=1S/C12H16ClNO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

JNZNFNHBZNQYPT-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

a. N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil)

- Structure : Dual chlorine substituents at positions 3 and 4 on the phenyl ring.

- Activity : A potent herbicide inhibiting photosynthesis in weeds by targeting chloroplasts. Its decomposition by Penicillium sp. yields 2-methylvaleric acid and 3,4-dichloroaniline via acylamidase hydrolysis .

- Key Difference: The 3,4-dichloro substitution enhances herbicidal activity but reduces enzymatic hydrolysis rates compared to mono-substituted analogs .

b. 5-Chloro-N-(4-nitrophenyl)pentanamide (A467696)

- Structure : Nitro group at the para position on the phenyl ring; pentanamide chain.

c. N-(3-Chloro-4-methylphenyl)-2-methylpentanamide

Modifications to the Acyl Chain

a. N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6)

- Structure : Cyclopropane ring replaces the pentanamide chain; hydroxamic acid (-NHOH) functional group.

- Activity : Evaluated for antioxidant properties (e.g., DPPH radical scavenging). The hydroxamic acid group enhances metal chelation, unlike the amide group in the target compound .

b. N-(4-Chlorophenyl)-2,2-dimethylvaleramide

Heterocyclic Derivatives

a. 4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

- Structure : Thiazole ring fused with the 4-chlorophenyl group.

- Activity : Demonstrates antimycobacterial properties, suggesting heterocycles enhance target specificity in microbial systems .

b. 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)

- Structure: Pyridinone core with dual 4-chlorophenyl groups.

- Activity: Antifungal agent against C. albicans, indicating that nitrogenous heterocycles broaden biological applications .

Mechanistic Insights

- Enzymatic Hydrolysis: Acylamidases show substrate specificity influenced by substituent position. Mono-chloro derivatives (e.g., 4-chloro) may hydrolyze faster than di-substituted analogs due to reduced steric hindrance .

- Antioxidant vs. Herbicidal Activity : Hydroxamic acid derivatives (e.g., Compound 6) prioritize metal chelation, while amides like Karsil target photosynthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.